molecular formula C7H7BBrFO3 B591712 4-Bromo-2-fluoro-6-methoxyphenylboronic acid CAS No. 957035-32-4

4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Cat. No. B591712
M. Wt: 248.842
InChI Key: QEWLBJNIOLLKQS-UHFFFAOYSA-N
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Description

“4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is a boronic acid derivative known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds . It is a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” involves several steps. The compound is often used as a reactant in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It is also used in the synthesis of antithrombotic drugs .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bromo, fluoro, and methoxy groups .


Chemical Reactions Analysis

“4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is involved in various chemical reactions. For instance, it undergoes Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It is also used as a reactant or precursor for the synthesis of biologically active molecules .


Physical And Chemical Properties Analysis

“4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is a light yellow to yellow powder or crystals . Its molecular weight is 248.84 . It has a density of 1.7±0.1 g/cm3 . The boiling point is 334.9±52.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Scientific Field : Organic Chemistry .
    • Application Summary : This process involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
    • Methods of Application : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
    • Results or Outcomes : The results of this research have not been detailed in the source .
  • Suzuki–Miyaura Coupling

    • Scientific Field : Organic Chemistry .
    • Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of boron reagents, which may include “4-Bromo-2-fluoro-6-methoxyphenylboronic acid”.
    • Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in SM coupling are not detailed in the source .
    • Results or Outcomes : The results of this research have not been detailed in the source .
  • Pharmacological Activity and Utility as Intermediates

    • Scientific Field : Pharmacology .
    • Application Summary : Boronic acid derivatives, including “4-Bromo-2-fluoro-6-methoxyphenylboronic acid”, are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds, and potential bacterial mutagens .
    • Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
    • Results or Outcomes : The results of this research have not been detailed in the source .
  • Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors

    • Scientific Field : Biochemistry .
    • Application Summary : Boronic acids are used in the preparation of functionally selective allosteric modulators of GABAA receptors .
    • Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
    • Results or Outcomes : The results of this research have not been detailed in the source .
  • Synthesis of 9,10-Diarylanthracenes for Use as Molecular Switches

    • Scientific Field : Organic Chemistry .
    • Application Summary : Boronic acids are used in the synthesis of 9,10-diarylanthracenes for use as molecular switches .
    • Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
    • Results or Outcomes : The results of this research have not been detailed in the source .
  • Synthesis of Biologically Active Molecules Including 2-(4-Pyridyl)thienopyridinones for Use as GSK-3β Inhibitors

    • Scientific Field : Pharmacology .
    • Application Summary : Boronic acids are used in the synthesis of biologically active molecules including 2-(4-pyridyl)thienopyridinones for use as GSK-3β inhibitors .
    • Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
    • Results or Outcomes : The results of this research have not been detailed in the source .
  • Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors

    • Scientific Field : Biochemistry .
    • Application Summary : Boronic acids are used in the preparation of functionally selective allosteric modulators of GABAA receptors .
    • Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
    • Results or Outcomes : The results of this research have not been detailed in the source .
  • Synthesis of 9,10-Diarylanthracenes for Use as Molecular Switches

    • Scientific Field : Organic Chemistry .
    • Application Summary : Boronic acids are used in the synthesis of 9,10-diarylanthracenes for use as molecular switches .
    • Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
    • Results or Outcomes : The results of this research have not been detailed in the source .
  • Synthesis of Biologically Active Molecules Including 2-(4-Pyridyl)thienopyridinones for Use as GSK-3β Inhibitors

    • Scientific Field : Pharmacology .
    • Application Summary : Boronic acids are used in the synthesis of biologically active molecules including 2-(4-pyridyl)thienopyridinones for use as GSK-3β inhibitors .
    • Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
    • Results or Outcomes : The results of this research have not been detailed in the source .

Safety And Hazards

“4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” involve its potential use in the synthesis of novel non-boron containing compounds . It is also expected to find applications in the development of new drugs, given its role as a reactant in the synthesis of biologically active molecules .

properties

IUPAC Name

(4-bromo-2-fluoro-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWLBJNIOLLKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659394
Record name (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-6-methoxyphenylboronic acid

CAS RN

957035-32-4
Record name (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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